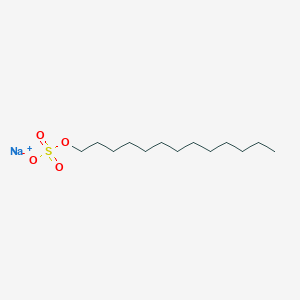

sodium;tridecyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;tridecyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCFDOOSGDZRII-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Sodium Tridecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tridecyl sulfate (B86663) (STS) is an anionic surfactant with a range of applications in industrial and consumer products, including as a detergent, foaming agent, and emulsifier.[1] In the pharmaceutical and medical fields, it is notably utilized as a sclerosing agent for the treatment of varicose veins and other vascular malformations. Its efficacy in these applications is intrinsically linked to its physicochemical properties, which govern its behavior in aqueous solutions and its interactions with biological membranes. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium tridecyl sulfate, detailed experimental protocols for their determination, and a visualization of its mechanism of action as a sclerosing agent.

Core Physicochemical Properties

Sodium tridecyl sulfate is the sodium salt of tridecyl hydrogen sulfate. Its amphiphilic nature, consisting of a 13-carbon hydrophobic alkyl chain and a hydrophilic sulfate headgroup, dictates its surface-active properties.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₇NaO₄S | [2][3][4] |

| Molecular Weight | 302.41 g/mol | [2][3][4] |

| Appearance | White to pale yellow solid or viscous liquid | |

| Solubility | Soluble in water | [1][3] |

| Critical Micelle Concentration (CMC) | Estimated: ~2.1 mM (in water at 25°C) | |

| Surface Tension at CMC | Estimated: ~30-40 mN/m | |

| pKa | Strong acid (pKa < 2) | |

| Density (Bulk) | Not available |

Stability and Hydrolysis

Sodium tridecyl sulfate, as a primary alkyl sulfate, can undergo hydrolysis, particularly under acidic conditions, to yield tridecyl alcohol and sodium bisulfate. The rate of hydrolysis is influenced by temperature, pH, and the concentration of the surfactant.

Studies on the hydrolysis of sodium dodecyl sulfate (SDS), a close structural analog, indicate that the reaction is subject to acid catalysis and can be autocatalytic due to the production of hydrogen sulfate ions.[6] The hydrolysis proceeds via an SN2 mechanism involving the displacement of the sulfate group by a water molecule.[6] In neutral or alkaline solutions at ambient temperature, the rate of hydrolysis is generally slow. However, at elevated temperatures and in acidic environments, the degradation can be significant.[7]

Mechanism of Action as a Sclerosing Agent

As a sclerosing agent, sodium tridecyl sulfate functions as a detergent to disrupt the cellular integrity of the venous endothelium. This process, often referred to as "protein theft denaturation," involves the extraction of lipid and protein components from the cell membrane, leading to its solubilization and subsequent cell lysis.[8]

The interaction of STS with the endothelial cell membrane is concentration-dependent. At sub-lytic concentrations, it can induce changes in membrane permeability and expose a procoagulant surface.[8] At therapeutic concentrations, the extensive membrane disruption triggers a cascade of events, including endothelial denudation, exposure of subendothelial collagen, and activation of the coagulation cascade. This culminates in the formation of a thrombus and subsequent fibrosis, leading to the occlusion of the treated vessel.

Mechanism of action of sodium tridecyl sulfate as a sclerosing agent.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants like sodium tridecyl sulfate. The CMC is identified as the concentration at which a distinct change in the slope of the conductivity versus concentration plot occurs.[9][10][11]

Materials and Equipment:

-

Sodium tridecyl sulfate (high purity)

-

Deionized water (conductivity < 2 µS/cm)

-

Conductivity meter with a temperature-compensated probe

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

Procedure:

-

Solution Preparation: Prepare a concentrated stock solution of sodium tridecyl sulfate (e.g., 20 mM) in deionized water. Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.1 mM to 10 mM).

-

Calibration: Calibrate the conductivity meter according to the manufacturer's instructions, typically using a standard potassium chloride solution.

-

Measurement:

-

Place a known volume of deionized water in a thermostatically controlled beaker (e.g., at 25°C) with a magnetic stir bar.

-

Immerse the conductivity probe into the water and allow the reading to stabilize.

-

Sequentially add small, precise volumes of the stock STS solution to the beaker, allowing the solution to mix thoroughly and the conductivity reading to stabilize after each addition.[9]

-

Alternatively, measure the conductivity of each prepared dilution individually.

-

-

Data Analysis: Plot the specific conductivity (κ) as a function of the sodium tridecyl sulfate concentration. The plot will typically show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.[10]

Workflow for CMC determination by conductometry.

Determination of Surface Tension by the Wilhelmy Plate Method

This method measures the force exerted on a platinum plate at the air-liquid interface to determine the surface tension.[12]

Materials and Equipment:

-

Tensiometer equipped with a Wilhelmy plate (typically platinum)

-

Sodium tridecyl sulfate solutions of varying concentrations

-

Glass vessel

-

Cleaning solutions for the platinum plate (e.g., ultrapure water, organic solvent, and flame annealing)

Procedure:

-

Plate Preparation: Thoroughly clean the Wilhelmy plate to ensure complete wetting (zero contact angle). This typically involves rinsing with a solvent like ethanol (B145695) or acetone, followed by rinsing with ultrapure water, and then flame-annealing the plate to red heat.

-

Instrument Setup: Level the tensiometer and suspend the cleaned plate from the balance.

-

Measurement:

-

Place the sodium tridecyl sulfate solution in the sample vessel on the instrument's stage.

-

Raise the stage until the liquid surface is just below the plate.

-

The instrument will then automatically raise the stage to bring the liquid into contact with the plate and record the force exerted on the plate by the meniscus.[13]

-

The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a properly wetted platinum plate).[12]

-

-

CMC Determination: Measure the surface tension of a series of STS solutions with increasing concentrations. Plot the surface tension versus the logarithm of the concentration. The concentration at which the surface tension plateaus is the CMC.[11]

Workflow for surface tension measurement and CMC determination.

Determination of Viscosity of Aqueous Solutions

The viscosity of sodium tridecyl sulfate solutions can be determined using a rotational rheometer.

Materials and Equipment:

-

Rotational rheometer with appropriate geometry (e.g., cone-plate or concentric cylinder)

-

Sodium tridecyl sulfate solutions of varying concentrations

-

Thermostatically controlled sample stage

Procedure:

-

Instrument Calibration and Setup: Calibrate the rheometer according to the manufacturer's instructions. Select a suitable measurement geometry and set the temperature of the sample stage.

-

Sample Loading: Carefully load the sodium tridecyl sulfate solution onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper geometry to the correct gap setting.

-

Measurement:

-

Perform a steady-state flow sweep by applying a range of shear rates and measuring the corresponding shear stress.

-

The viscosity (η) is calculated as the ratio of shear stress to shear rate.

-

-

Data Analysis: Plot viscosity as a function of shear rate to assess the flow behavior (Newtonian, shear-thinning, etc.). Plot viscosity as a function of concentration at a constant temperature to understand the effect of surfactant concentration on the solution's rheology.[14]

Conclusion

The physicochemical properties of sodium tridecyl sulfate are fundamental to its function as a surfactant and a sclerosing agent. Understanding these properties, from its self-assembly into micelles above the critical micelle concentration to its disruptive interactions with cell membranes, is crucial for its effective and safe application in research, drug development, and clinical practice. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this important molecule. Further research to obtain precise experimental data for all physicochemical parameters of sodium tridecyl sulfate will enhance its application and formulation development.

References

- 1. neutronco.com [neutronco.com]

- 2. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 8. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 10. scribd.com [scribd.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 13. youtube.com [youtube.com]

- 14. rheologylab.com [rheologylab.com]

Navigating the Synthesis and Purification of Sodium Tridecyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for sodium tridecyl sulfate (B86663), a valuable anionic surfactant. The following sections detail the core chemical transformations, purification strategies, and analytical considerations to obtain a high-purity final product.

Synthesis of Sodium Tridecyl Sulfate

The primary route for the synthesis of sodium tridecyl sulfate involves a two-step process: the sulfation of tridecyl alcohol followed by neutralization of the resulting tridecyl hydrogen sulfate.

Step 1: Sulfation of Tridecyl Alcohol

The initial and critical step is the introduction of a sulfate group onto the tridecyl alcohol molecule. This is typically achieved through the use of a sulfating agent. Common sulfating agents include chlorosulfonic acid and sulfur trioxide.

Reaction Pathway:

-

Using Chlorosulfonic Acid: Tridecyl alcohol reacts with chlorosulfonic acid to form tridecyl hydrogen sulfate and hydrogen chloride gas. CH3(CH2)12OH + ClSO3H → CH3(CH2)12OSO3H + HCl

-

Using Sulfur Trioxide: Tridecyl alcohol reacts with sulfur trioxide to yield tridecyl hydrogen sulfate. CH3(CH2)12OH + SO3 → CH3(CH2)12OSO3H

The choice of sulfating agent can influence the reaction conditions and the impurity profile of the crude product.

Step 2: Neutralization

The acidic tridecyl hydrogen sulfate is then neutralized with a base, typically sodium hydroxide (B78521), to form the final product, sodium tridecyl sulfate, and water.

Reaction Pathway:

CH3(CH2)12OSO3H + NaOH → CH3(CH2)12OSO3Na + H2O

Careful control of the neutralization process is crucial to avoid the formation of byproducts and to ensure the complete conversion to the sodium salt.

Experimental Protocols

Synthesis of Sodium Heptadecyl Sulfate (Adaptable for Tridecyl Sulfate)

This protocol details the use of chlorosulfonic acid for sulfation.

Materials:

-

Tridecyl Alcohol (in place of 1-Heptadecanol)

-

Chloroform (B151607) (anhydrous)

-

Chlorosulfonic Acid

-

Sodium Hydroxide

-

Ethanol (B145695) (anhydrous absolute)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve tridecyl alcohol in anhydrous chloroform.

-

Cooling: Cool the solution to approximately 5-10°C using an ice bath.

-

Sulfation: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature between 5°C and 15°C. The addition of chlorosulfonic acid is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for a designated period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture into ice-cold water to quench the reaction.

-

Neutralization: Neutralize the aqueous solution with a solution of sodium hydroxide to a pH of approximately 7-8.

-

Isolation of Crude Product: The crude sodium tridecyl sulfate will be in the aqueous layer. The chloroform layer can be separated and discarded. The aqueous solution can be concentrated under reduced pressure to obtain the crude solid product.

Purification of Sodium Tridecyl Sulfate

The crude sodium tridecyl sulfate typically contains unreacted tridecyl alcohol, inorganic salts (such as sodium sulfate and sodium chloride), and other byproducts. Several methods can be employed for its purification.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The principle is based on the difference in solubility of the desired compound and the impurities in a suitable solvent at different temperatures.

General Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which sodium tridecyl sulfate is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a suitable choice for sodium alkyl sulfates.

-

Dissolution: Dissolve the crude sodium tridecyl sulfate in a minimum amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum.

Liquid-Liquid Extraction

Liquid-liquid extraction can be used to remove unreacted tridecyl alcohol and other organic-soluble impurities.

General Protocol:

-

Dissolution: Dissolve the crude sodium tridecyl sulfate in water.

-

Extraction: Extract the aqueous solution with a water-immiscible organic solvent in which the impurities are soluble, but the sodium tridecyl sulfate is not. Suitable solvents may include diethyl ether or ethyl acetate.

-

Separation: Separate the aqueous layer containing the purified sodium tridecyl sulfate from the organic layer.

-

Concentration: Remove the water from the aqueous layer under reduced pressure to obtain the purified product.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase.

General Protocol:

-

Stationary Phase: A polar stationary phase such as silica (B1680970) gel or alumina (B75360) is typically used.

-

Mobile Phase: A solvent system is chosen that allows for the separation of sodium tridecyl sulfate from its impurities. A gradient of solvents with increasing polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., methanol (B129727) or ethanol), is often employed.

-

Elution: The crude product is loaded onto the column, and the mobile phase is passed through the column. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure sodium tridecyl sulfate.

-

Isolation: The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified sodium tridecyl sulfate.

Data Presentation

Table 1: Potential Impurities in Crude Sodium Tridecyl Sulfate

| Impurity | Source |

| Unreacted Tridecyl Alcohol | Incomplete sulfation reaction |

| Sodium Sulfate | Byproduct of neutralization if sulfuric acid is present |

| Sodium Chloride | Byproduct if chlorosulfonic acid is used and from workup |

| Di-tridecyl ether | Side reaction during sulfation |

Table 2: Overview of Purification Methods

| Method | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility at varying temperatures | Effective for removing a wide range of impurities; scalable. | Requires a suitable solvent; potential for product loss in the mother liquor. |

| Liquid-Liquid Extraction | Differential partitioning between two immiscible liquids | Good for removing organic-soluble impurities like unreacted alcohol. | May not effectively remove inorganic salts; can be labor-intensive. |

| Column Chromatography | Differential adsorption onto a stationary phase | High degree of purification possible; can separate closely related compounds. | Can be time-consuming and require large volumes of solvent; may not be practical for large-scale purification. |

Mandatory Visualizations

The Core Mechanism of Sodium Tridecyl Sulfate: An Anionic Surfactant's Interaction with Biological Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Sodium tridecyl sulfate (B86663) (STS) is an anionic surfactant recognized for its potent disruptive effects on biological structures, particularly cell membranes and proteins. As a member of the alkyl sulfate family, its utility spans from industrial applications to specialized medical uses, most notably as a sclerosing agent in the treatment of varicose veins and vascular malformations. This guide provides a detailed examination of the fundamental mechanisms through which sodium tridecyl sulfate exerts its action, focusing on its physicochemical properties and its interactions at the molecular level. For the purpose of this technical overview, and due to the extensive availability of research, the closely related and functionally analogous compound, sodium tetradecyl sulfate, will be used as a primary reference point to illustrate the core mechanisms.

Core Mechanism of Action: A Multi-faceted Approach

The mechanism of action of sodium tridecyl sulfate is rooted in its amphiphilic nature—possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This dual characteristic governs its behavior in aqueous solutions and its interaction with biological interfaces.

Molecular Structure and Micelle Formation

Sodium tridecyl sulfate consists of a long, hydrophobic 13-carbon alkyl chain and a hydrophilic sulfate head group. In aqueous environments, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tail and water. At low concentrations, they tend to accumulate at surfaces and interfaces, reducing surface tension.

As the concentration increases, it reaches a critical point known as the Critical Micelle Concentration (CMC) . Above the CMC, the surfactant monomers spontaneously self-assemble into spherical structures called micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the negatively charged hydrophilic heads form the outer surface, readily interacting with the aqueous environment. This aggregation is a key aspect of its function, as both monomers and micelles have distinct interaction mechanisms with biological components.

Interaction with Cell Membranes

The primary cytotoxic action of sodium tridecyl sulfate, particularly in its role as a sclerosant, is the disruption and lysis of cell membranes.[2] This process occurs in a concentration-dependent manner and can be described in several stages:

-

Monomer Intercalation: Individual surfactant molecules insert their hydrophobic tails into the hydrophobic core of the cell's lipid bilayer.[3][4] This disrupts the normal architecture and packing of the phospholipid molecules.[2]

-

Membrane Destabilization: The intercalation of surfactant molecules introduces stress and alters the membrane's fluidity and permeability, leading to leakage of cellular contents.[3]

-

Membrane Solubilization and Lysis: At concentrations at or above the CMC, micelles can extract phospholipid molecules and integral membrane proteins directly from the bilayer, a process sometimes termed "protein theft denaturation".[4][5] This leads to the complete solubilization of the membrane, resulting in rapid cell lysis and death.[2]

This potent lytic activity against the endothelial lining of blood vessels is the therapeutic basis for its use in sclerotherapy, triggering inflammation, thrombosis, and eventual fibrosis of the targeted vessel.[6][7]

Protein Denaturation

Sodium tridecyl sulfate is a powerful protein-denaturing agent.[2] Native proteins maintain their complex three-dimensional structures through a delicate balance of forces, including hydrophobic interactions that typically bury nonpolar amino acid residues within the protein's core. The denaturation process involves two main events:

-

Disruption of Tertiary Structure: The hydrophobic alkyl tails of the surfactant molecules bind to the hydrophobic regions of the protein, disrupting the non-covalent bonds that maintain its native conformation.[8][9] This causes the protein to unfold from its compact, functional shape into a more linear structure.[10]

-

Imparting a Uniform Negative Charge: As the protein unfolds, more surfactant molecules bind along the polypeptide chain. The anionic sulfate head groups impart a strong, uniform negative charge that masks the protein's intrinsic charge.[8][10] This leads to electrostatic repulsion along the chain, further promoting the expansion and linearization of the protein molecule.[11]

This denaturation is largely irreversible and results in a complete loss of the protein's biological function. This mechanism contributes to its cytotoxic effects by inactivating essential enzymes and structural proteins within the cell.

Quantitative Data Summary

The following table summarizes key quantitative data related to the action of sodium tridecyl sulfate and analogous anionic surfactants.

| Parameter | Compound | Value | Conditions | Source(s) |

| Critical Micelle Concentration (CMC) | Sodium Dodecyl Sulfate (SDS) | 8.23 mM (approx. 0.24%) | 25°C in water | [1][12] |

| Concentration for Cell Lysis | Sodium Tetradecyl Sulfate (STS) | 0.1% | In vitro on endothelial cells; cell death within 15 mins | [13] |

| Sub-lytic Concentration | Sodium Tetradecyl Sulfate (STS) | < 0.005% | In vitro on endothelial cells; cells remained viable after 60 mins | [13] |

| Therapeutic Concentration Range | Sodium Tetradecyl Sulfate (STS) | 0.1% to 3% | Clinical use in sclerotherapy | [7] |

Note: Data for Sodium Dodecyl Sulfate (C12) and Sodium Tetradecyl Sulfate (C14) are presented as close analogs for Sodium Tridecyl Sulfate (C13). CMC values are dependent on factors such as temperature, ionic strength, and alkyl chain length.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Methodology: Surface Tension Measurement

A common method for determining the CMC is by measuring the surface tension of surfactant solutions at various concentrations.

-

Preparation of Solutions: Prepare a series of aqueous solutions of sodium tridecyl sulfate with concentrations spanning a range below and above the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Instrumentation: Utilize a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature (e.g., 25°C).

-

Measurement: For each concentration, measure the surface tension. As surfactant concentration increases, the surface tension will decrease sharply as monomers populate the air-water interface.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will show two distinct linear regions. The point of intersection of these two lines, where the surface tension ceases to decrease significantly, is identified as the CMC.[1]

Assessment of Cell Lysis (Cytotoxicity Assay)

Methodology: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell lysis by measuring the release of the cytosolic enzyme LDH into the surrounding culture medium.

-

Cell Culture: Plate endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluence.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of sodium tridecyl sulfate (e.g., 0.001% to 0.5%). Include a negative control (medium only) and a positive control (cells treated with a lysis buffer to achieve 100% lysis).

-

Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C.

-

Sample Collection: After incubation, centrifuge the plate to pellet any remaining cells and debris. Carefully collect the supernatant (culture medium).

-

LDH Measurement: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix a sample of the collected supernatant with the assay reagents as per the manufacturer's protocol. This reaction produces a colored formazan (B1609692) product.

-

Data Analysis: Measure the absorbance of the formazan product using a spectrophotometer at the appropriate wavelength (e.g., 490 nm). Calculate the percentage of cytotoxicity for each surfactant concentration relative to the positive and negative controls.

Evaluation of Protein Denaturation

Methodology: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of proteins.

-

Sample Preparation: Prepare a solution of a model protein (e.g., bovine serum albumin, BSA) in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Baseline Measurement: Record the CD spectrum of the native protein solution in the far-UV region (e.g., 190-250 nm) to assess secondary structure (alpha-helices, beta-sheets) and the near-UV region (e.g., 250-320 nm) for tertiary structure.

-

Titration with Surfactant: Incrementally add small aliquots of a concentrated sodium tridecyl sulfate solution to the protein solution. After each addition, allow the sample to equilibrate and record a new CD spectrum.

-

Data Analysis: Analyze the changes in the CD spectra as a function of surfactant concentration. A loss of the characteristic signals for alpha-helices (negative bands at ~208 and 222 nm) and beta-sheets, along with changes in the near-UV spectrum, indicates the unfolding and denaturation of the protein.

Visualizations of Core Mechanisms

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Sclerosing Solutions | Plastic Surgery Key [plasticsurgerykey.com]

- 6. Compva: Sclerotherapy [compva.com]

- 7. The Use of Sodium Tetradecyl Sulphate for the Treatment of Venous Malformations of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of SDS-PAGE in Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

- 11. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]

Understanding the molecular structure of sodium tridecyl sulfate (CAS 3026-63-9).

An In-depth Technical Guide to the Molecular Structure of Sodium Tridecyl Sulfate (B86663) (CAS 3026-63-9)

Introduction

Sodium tridecyl sulfate (STS), identified by CAS number 3026-63-9, is an anionic surfactant of significant interest in various scientific and industrial fields. Structurally, it is characterized by a 13-carbon alkyl chain (tridecyl group) which forms a nonpolar, hydrophobic tail, and a polar, hydrophilic sulfate head group with a sodium counter-ion.[1] This amphipathic nature allows it to reduce surface tension at interfaces, making it effective as a detergent, foaming agent, and emulsifier in personal care and cleaning products.[1][2][3] For researchers and drug development professionals, STS is particularly noted for its application as a sclerosing agent in the treatment of varicose veins, where its mechanism of action is directly related to its molecular structure.[4][5] This guide provides a detailed examination of its molecular characteristics, methods for its characterization, and its mechanism of action at a molecular level.

Molecular Identity and Physicochemical Properties

The fundamental identity and key properties of sodium tridecyl sulfate are summarized below. These characteristics are foundational to its function as a surfactant.

Table 1: Chemical Identifiers for Sodium Tridecyl Sulfate

| Identifier | Value |

| IUPAC Name | sodium;tridecyl sulfate[6][7] |

| CAS Number | 3026-63-9[1][2] |

| Molecular Formula | C₁₃H₂₇NaO₄S[8][9] |

| Molecular Weight | ~302.41 g/mol [6][8] |

| Canonical SMILES | CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+][6][8] |

| InChIKey | HQCFDOOSGDZRII-UHFFFAOYSA-M[6][8] |

Table 2: Physicochemical Data for Sodium Tridecyl Sulfate

| Property | Value |

| Appearance | White to pale yellow powder or viscous liquid[1][6] |

| Melting Point | 185-189 °C[10] |

| Solubility | Soluble in water[1][2] |

| Critical Micelle Concentration (CMC) | Estimated to be between 0.9 mM and 8.2 mM in water at 25°C. This is interpolated from the known CMC of Sodium Dodecyl Sulfate (C12, ~8.2 mM) and Sodium Tetradecyl Sulfate (C14, ~0.9 mM), as CMC for linear alkyl sulfates decreases approximately tenfold for every two-carbon addition.[11][12][13] |

Experimental Protocols for Synthesis and Characterization

The synthesis and structural confirmation of sodium tridecyl sulfate rely on established organic chemistry and analytical techniques.

Synthesis Protocol

A common method for the preparation of sodium tridecyl sulfate involves the sulfation of tridecyl alcohol followed by neutralization.

Methodology:

-

A three-necked flask is equipped with a stirrer, a dropping funnel, a condenser, and a drying tube.

-

200 grams (1.0 mole) of tridecyl alcohol is added to the flask.

-

116.5 grams (1.0 mole) of chlorosulfonic acid is added dropwise, ensuring the reaction temperature does not exceed 25°C.[2]

-

Following the addition, a stream of nitrogen gas is passed through the mixture to remove any residual hydrogen chloride gas.

-

The resulting tridecyl hydrogen sulfate is then neutralized with a sodium base (e.g., sodium hydroxide) to yield the final product, sodium tridecyl sulfate.[2]

Caption: Workflow for the synthesis of Sodium Tridecyl Sulfate.

Structural Elucidation

Confirming the molecular structure of the synthesized product requires a combination of analytical techniques. Each method provides complementary information.

Methodologies:

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound. Fragmentation patterns can also help confirm the presence of the tridecyl alkyl chain.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. For sodium tridecyl sulfate, characteristic peaks would include strong S=O stretching vibrations for the sulfate group and C-H stretching vibrations for the alkyl chain.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the structure of the 13-carbon chain and its attachment to the sulfate group.[6]

Caption: Logical workflow for molecular structure confirmation.

Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles. This can be determined using various methods, including fluorescence polarization.

Experimental Protocol (Fluorescence Polarization):

-

Reagent Preparation: Prepare a stock solution of sodium tridecyl sulfate in deionized water. Prepare a stock solution of a fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene, DPH) that exhibits different polarization characteristics in aqueous versus hydrophobic environments.

-

Serial Dilution: Create a series of dilutions of the STS stock solution.

-

Probe Addition: Add a constant, small aliquot of the fluorescent probe stock solution to each STS dilution.

-

Measurement: Measure the fluorescence polarization of each sample using a suitable fluorometer.

-

Data Analysis: Plot the measured fluorescence polarization as a function of the logarithm of the STS concentration.

-

CMC Identification: The CMC is identified as the concentration at the inflection point of the resulting sigmoidal curve, where a sharp change in polarization occurs as the probe partitions into the newly formed micelles.[11]

Caption: Experimental workflow for CMC determination.

Molecular Mechanism of Action in Sclerotherapy

In drug development, the primary application of sodium tridecyl sulfate is as a sclerosing agent. Its efficacy is a direct consequence of its amphipathic molecular structure.

When injected into a varicose vein, the STS molecules act as a detergent on the endothelial cells lining the blood vessel wall. The hydrophobic tridecyl tails penetrate the lipid bilayer of the cell membranes, while the hydrophilic sulfate heads interact with the aqueous environment.[5] This process disrupts the integrity of the cell membrane, leading to rapid endothelial destruction and exposure of the sub-endothelial collagen. This triggers an inflammatory response, subsequent thrombus formation, and ultimately, the fibrotic occlusion (sclerosis) of the vein.[5]

Caption: Molecular mechanism of sodium tridecyl sulfate as a sclerosing agent.

References

- 1. CAS 3026-63-9: Sodium tridecyl sulfate | CymitQuimica [cymitquimica.com]

- 2. SODIUM N-TRIDECYL SULPHATE | 3026-63-9 [chemicalbook.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Sodium Tetradecyl Sulfate: A Review of Clinical Uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sodium tridecyl sulfate, 3026-63-9 [thegoodscentscompany.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. scbt.com [scbt.com]

- 10. SODIUM N-TRIDECYL SULPHATE CAS#: 3026-63-9 [m.chemicalbook.com]

- 11. agilent.com [agilent.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Sodium Tridecyl Sulfate in Buffered Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Tridecyl Sulfate (B86663) (STS) is an anionic surfactant belonging to the alkyl sulfate class of compounds. Its amphiphilic nature, characterized by a 13-carbon hydrophobic alkyl chain and a hydrophilic sulfate headgroup, makes it effective as a wetting, foaming, and emulsifying agent. These properties are leveraged in various industrial, personal care, and pharmaceutical applications. In drug development, STS may be used as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs) or as a component in formulation development.

Understanding the solubility and chemical stability of STS in different buffered solutions is critical for ensuring product performance, quality, and shelf-life. Factors such as pH, ionic strength, and the specific ions present in a buffer system can significantly influence the behavior of STS in aqueous media. This technical guide provides an in-depth overview of these factors, summarizes key quantitative data, and presents detailed experimental protocols for characterization.

Disclaimer: Specific experimental data for sodium tridecyl sulfate is limited in publicly available literature. Much of the detailed research on aggregation and stability has been conducted on its close structural analog, sodium dodecyl sulfate (SDS), which differs by only one carbon in the alkyl chain. This guide will use data from SDS as a proxy to illustrate fundamental principles of solubility and stability applicable to STS and other primary alkyl sulfates.

Physicochemical Properties of Sodium Tridecyl Sulfate

A foundational understanding begins with the basic properties of the molecule.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₇NaO₄S | [1][2] |

| Molecular Weight | 302.41 g/mol | [1][3] |

| Appearance | White crystalline powder | |

| Synonyms | Sodium n-tridecyl sulfate, n-Tridecyl sulfate sodium salt | |

| CAS Number | 3026-63-9 | |

| Water Solubility | Soluble | [4] |

Solubility in Buffered Solutions

The solubility of an anionic surfactant like STS is not a single value but is governed by its aggregation behavior in solution. Below a certain concentration, surfactant molecules exist as individual monomers. As the concentration increases, they self-assemble into spherical structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC) . The formation of micelles dramatically increases the apparent solubility of the surfactant and allows it to solubilize other hydrophobic substances.

The Effect of Buffers on Critical Micelle Concentration (CMC)

Buffers influence the CMC primarily through their ionic strength (the "electrolyte effect"). The ions from the buffer salts can shield the electrostatic repulsion between the negatively charged sulfate headgroups of the STS molecules at the micelle surface. This charge shielding reduces the repulsion between headgroups, making it easier for micelles to form, thus lowering the CMC.

The following table, using data for SDS as a proxy, illustrates this common phenomenon.

| Surfactant | Medium | Temperature (K) | CMC (mM) | Reference |

| SDS | Unbuffered Water | 298.15 | ~8.1 | [5][6] |

| SDS | 50 mM Phosphate (B84403) Buffer (pH 7.0) | 298.15 | ~2.0 | [5] |

This four-fold decrease in CMC in the presence of a phosphate buffer highlights the significant impact of the formulation medium on the surfactant's aggregation behavior.[5][7] In addition to lowering the CMC, the ions from buffer salts can also increase the microviscosity of the micelles.[7]

Visualization of Micelle Formation

The diagram below illustrates the self-assembly of STS monomers into a micelle and the influence of buffer counter-ions on stabilizing the micellar structure.

References

- 1. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. SODIUM N-TRIDECYL SULPHATE CAS#: 3026-63-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orbi.uliege.be [orbi.uliege.be]

The Dual Nature of a Surfactant: An In-depth Technical Guide to the Interaction of Sodium Tridecyl Sulfate with Proteins and Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical interactions between the anionic surfactant sodium tridecyl sulfate (B86663) (STS) and key biological macromolecules—proteins and lipids. Given the extensive research on its close analog, sodium dodecyl sulfate (SDS), this guide leverages findings from SDS studies to elucidate the fundamental mechanisms of action of STS. This document details the concentration-dependent effects, thermodynamic and kinetic profiles of these interactions, and the experimental methodologies used for their characterization.

Core Mechanisms of Interaction

Sodium tridecyl sulfate is an amphipathic molecule with a negatively charged sulfate head group and a hydrophobic alkyl tail. This structure dictates its interaction with biological systems, primarily through electrostatic and hydrophobic forces.[1][2] Its effects are highly dependent on its concentration relative to its critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.

Interaction with Proteins

The interaction between STS and proteins is a multi-stage process that typically results in protein denaturation and the formation of protein-surfactant complexes.[1][3]

-

Initial Binding: At very low concentrations, STS monomers can bind to proteins, primarily through electrostatic interactions with positively charged amino acid residues.[2]

-

Cooperative Binding and Unfolding: As the concentration of STS increases, a cooperative binding process occurs where the hydrophobic tails of the surfactant molecules interact with the hydrophobic core of the protein. This disrupts the protein's tertiary and secondary structures, leading to unfolding or denaturation.[4][5]

-

Saturation and Complex Formation: At higher concentrations, the unfolded protein chain becomes saturated with STS molecules, forming necklace-like structures where micelles are arranged along the polypeptide chain.[6]

These interactions are fundamental to applications such as SDS-PAGE, where the uniform negative charge imparted by the surfactant allows for protein separation based on molecular weight.[7]

Interaction with Lipids

STS interacts with lipid bilayers, the fundamental structure of cell membranes, in a manner that can lead to membrane disruption and solubilization.[8][9]

-

Monomer Insertion: At concentrations below the CMC, STS monomers can insert into the lipid bilayer, which can alter membrane fluidity and permeability.[10]

-

Membrane Solubilization: As the STS concentration approaches and exceeds the CMC, the surfactant can solubilize the lipid bilayer, forming mixed micelles composed of both lipids and surfactant molecules.[8][9] This process is concentration-dependent and can lead to cell lysis.[11]

This lytic effect on the endothelial lining of blood vessels is the basis for the use of STS in sclerotherapy for the treatment of varicose veins.[12]

Quantitative Data on Surfactant-Macromolecule Interactions

The following tables summarize key quantitative parameters for the interaction of anionic surfactants (primarily SDS as a model for STS) with proteins and lipids.

Table 1: Thermodynamic Parameters of SDS Interaction with Proteins

| Protein | Technique | Surfactant | Temperature (°C) | Binding Affinity (K_d) / Association Constant (K_a) | Enthalpy (ΔH) | Reference(s) |

|---|---|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | SDS | 25 | K_a: (1.4 ± 0.1) x 10^5 M⁻¹ | - | [13] |

| Ribonuclease A (RNase A) | Isothermal Titration Calorimetry | SDS | - | Exothermic at monomeric concentrations, endothermic at micellar concentrations | - | [3] |

| β-lactoglobulin | Taylor Dispersion Analysis | SDS | - | Minimal concentration for conformational change: 4.3 x 10⁻⁴ M | - | [14] |

| Transferrin | Taylor Dispersion Analysis | SDS | - | Minimal concentration for conformational change: 4.3 x 10⁻⁴ M | - | [14] |

| Insulin | Taylor Dispersion Analysis | SDS | - | Minimal concentration for conformational change: 2.3 x 10⁻⁴ M | - |[14] |

Table 2: Kinetic and Thermodynamic Parameters of Surfactant Interaction with Lipid Vesicles

| Lipid System | Technique | Surfactant System | Temperature (°C) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| DPPC/DMPC Vesicles | Small-Angle X-ray Scattering (SAXS) | SDS | 20 | Solubilization of DPPC is slow, while DMPC solubilization is rapid and burst-like. | [8] |

| POPC LUVs | Isothermal Titration Calorimetry (ITC) | SDS | 65 | Comprehensive thermodynamic description of lipid membrane dissolution. | [9] |

| STBS Vesicles | Light Scattering | SDS | 20 | Critical free SDS concentration for vesicle dissolution: 0.48 ± 0.03 mM (in 0.05 M NaCl). | [15] |

| POPC Membranes | Isothermal Titration Calorimetry (ITC) | SDS | 28 | Partition enthalpy (ΔH) of -6.0 kcal/mol. |[10] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Surfactant-Protein Interaction

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).[1]

-

Load the protein solution into the sample cell and the surfactant solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the surfactant solution into the protein solution.[16]

-

The instrument measures the heat absorbed or released after each injection.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

These values are plotted against the molar ratio of surfactant to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[17]

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Surfactant-Lipid Bilayer Interaction

QCM-D is a surface-sensitive technique that can monitor the formation of a supported lipid bilayer (SLB) and its subsequent interaction with surfactants in real-time.

Methodology:

-

SLB Formation:

-

Surfactant Interaction:

-

Establish a stable baseline with buffer flowing over the formed SLB.

-

Introduce a solution of sodium tridecyl sulfate at a specific concentration.

-

Monitor the changes in frequency and dissipation in real-time. An increase in frequency and dissipation can indicate the removal of the lipid bilayer due to solubilization.[20]

-

-

Data Analysis:

-

The kinetic data provides information on the rate of bilayer disruption.

-

The magnitude of the frequency and dissipation shifts can be used to quantify the extent of lipid removal.

-

Circular Dichroism (CD) Spectroscopy for Protein Denaturation

CD spectroscopy is used to monitor changes in the secondary structure of a protein upon interaction with a surfactant.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the protein (e.g., 8 µM) in a suitable buffer (phosphate buffer is recommended).[21]

-

-

Initial Spectrum:

-

Record a far-UV CD spectrum (e.g., 190-250 nm) of the native protein to establish its baseline secondary structure content.

-

-

Titration or Thermal Denaturation:

-

To study concentration-dependent effects, add increasing concentrations of sodium tridecyl sulfate to the protein solution and record a spectrum after each addition.

-

For thermal stability studies, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as the temperature is gradually increased.[21][22]

-

-

Data Analysis:

-

Changes in the CD spectrum, particularly at wavelengths characteristic of α-helices (minima at ~208 and 222 nm) and β-sheets (minimum at ~218 nm), indicate alterations in the protein's secondary structure.

-

Thermal denaturation curves can be used to determine the melting temperature (T_m) of the protein in the presence and absence of the surfactant.[21]

-

Visualizing Interactions and Workflows

Signaling and Mechanistic Pathways

The interaction of sodium tridecyl sulfate with endothelial cells, as occurs in sclerotherapy, is primarily a result of direct physicochemical damage rather than a specific signaling cascade. High concentrations of the surfactant lead to the solubilization of the cell membrane, causing cell lysis.

Caption: Mechanism of STS-induced endothelial cell damage.

Experimental Workflows

The following diagrams illustrate the typical workflows for the experimental protocols described above.

Caption: Workflow for Isothermal Titration Calorimetry.

Caption: Workflow for QCM-D analysis.

Conclusion

The interaction of sodium tridecyl sulfate with proteins and lipids is a complex, concentration-dependent process governed by fundamental physicochemical principles. By disrupting the native structure of proteins and the integrity of lipid bilayers, STS serves as a potent denaturant and solubilizing agent. This dual capability is harnessed in various scientific and clinical applications. A thorough understanding of the thermodynamics and kinetics of these interactions, facilitated by the experimental techniques outlined in this guide, is crucial for the effective and safe use of this surfactant in research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Molecular Basis of the Sodium Dodecyl Sulfate Effect on Human Ubiquitin Structure: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of bovine serum albumin with anionic surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermodynamics of sodium dodecyl sulfate partitioning into lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Effect of sodium dodecyl sulfate on biological membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycocalyx–Sodium Interaction in Vascular Endothelium | Encyclopedia MDPI [encyclopedia.pub]

- 13. Spectroscopic studies on the interaction of bovine (BSA) and human (HSA) serum albumins with ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermodynamics and kinetics of vesicle↔mixed micelle transitions of sodium tridecyl-6-benzene sulfonate/sodium dodecyl sulfate surfactant systems - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 17. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 18. mdpi.com [mdpi.com]

- 19. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of Nanoparticle–Lipid Membrane Interactions Using QCM-D | Springer Nature Experiments [experiments.springernature.com]

- 21. boddylab.ca [boddylab.ca]

- 22. youtube.com [youtube.com]

Spectroscopic Characterization of Sodium Tridecyl Sulfate Micelles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of sodium tridecyl sulfate (B86663) (STS) micelles. This document is intended to serve as a practical resource, offering detailed experimental protocols and data interpretation guidelines for researchers, scientists, and professionals involved in drug development and formulation.

Sodium tridecyl sulfate is an anionic surfactant of interest in various pharmaceutical and industrial applications. Understanding its micellar properties, such as the critical micelle concentration (CMC), aggregation number, size, and internal environment, is crucial for optimizing its performance in drug delivery systems, solubilization processes, and formulation stability. This guide will delve into the principles and methodologies of key spectroscopic techniques, including fluorescence spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Dynamic Light Scattering (DLS), and Nuclear Magnetic Resonance (NMR) spectroscopy, as they apply to the characterization of STS micelles.

Introduction to Micellization

Surfactant molecules, such as sodium tridecyl sulfate, are amphiphilic, possessing both a hydrophilic head group and a hydrophobic tail. In aqueous solutions, these molecules self-assemble into organized structures called micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This process, driven by the hydrophobic effect, results in the formation of spherical or spheroidal aggregates with the hydrophobic tails sequestered in the core and the hydrophilic heads exposed to the aqueous environment. The characterization of these micelles is paramount for controlling and predicting the behavior of surfactant-based systems.

Key Micellar Parameters

A thorough characterization of surfactant micelles involves the determination of several key parameters:

-

Critical Micelle Concentration (CMC): The concentration at which micelle formation begins. It is a critical parameter for any application involving surfactants.

-

Aggregation Number (Nagg): The average number of surfactant monomers that constitute a single micelle.

-

Micelle Size and Polydispersity: The hydrodynamic radius or diameter of the micelles and the distribution of sizes within the sample.

-

Micropolarity: The polarity of the micellar core, which influences the solubilization of hydrophobic molecules.

The following sections will detail the experimental approaches to determine these parameters for sodium tridecyl sulfate micelles. While specific experimental data for sodium tridecyl sulfate is not extensively available in the public domain, the protocols provided are based on established methods for analogous anionic surfactants. The expected values for STS can be inferred from trends observed in the homologous series of sodium alkyl sulfates.

Spectroscopic Techniques and Experimental Protocols

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for probing the formation and properties of micelles. The use of fluorescent probes that partition into the hydrophobic micellar core allows for the determination of the CMC and the aggregation number.

The CMC of sodium tridecyl sulfate can be determined by monitoring the fluorescence emission of a hydrophobic probe, such as pyrene (B120774), as a function of surfactant concentration. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. In a polar aqueous environment (below the CMC), the I1/I3 ratio is high. As micelles form, pyrene partitions into the nonpolar micellar core, leading to a decrease in the I1/I3 ratio. The CMC is determined from the inflection point of the plot of the I1/I3 ratio versus the logarithm of the surfactant concentration.

Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of sodium tridecyl sulfate (e.g., 100 mM) in deionized water.

-

Prepare a stock solution of pyrene (e.g., 0.1 mM) in a volatile organic solvent like acetone (B3395972).

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of sodium tridecyl sulfate with varying concentrations by serial dilution of the stock solution.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of acetone added is minimal (e.g., < 0.1% v/v) to avoid affecting micellization.

-

Allow the solutions to equilibrate for at least 30 minutes in the dark.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 335 nm.

-

Record the emission spectra from 350 nm to 450 nm for each sample.

-

Extract the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each surfactant concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the sodium tridecyl sulfate concentration.

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.

-

Workflow for CMC determination using fluorescence spectroscopy.

The aggregation number can be determined using steady-state or time-resolved fluorescence quenching. This method involves a fluorescent probe that resides within the micelle and a quencher that deactivates the probe's fluorescence upon encounter.

Experimental Protocol (Steady-State):

-

Stock Solution Preparation:

-

Prepare a stock solution of sodium tridecyl sulfate at a concentration well above its CMC.

-

Prepare stock solutions of a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride, CPC) in an appropriate solvent.

-

-

Sample Preparation:

-

Prepare a series of solutions containing a fixed concentration of sodium tridecyl sulfate and the fluorescent probe.

-

Add varying concentrations of the quencher to these solutions.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the probe in the absence (I0) and presence (I) of the quencher.

-

-

Data Analysis:

-

The aggregation number (Nagg) can be calculated using the following equation, which is derived from Poisson statistics of quencher distribution among the micelles: ln(I0/I) = [Quencher] / [Micelle]

-

The micelle concentration, [Micelle], can be expressed as: [Micelle] = ([Surfactant] - CMC) / Nagg

-

By plotting ln(I0/I) against the quencher concentration, a linear relationship is obtained, and Nagg can be determined from the slope.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy offers a simpler, though sometimes less sensitive, method for CMC determination. This technique relies on the change in the absorbance of a dye probe upon its incorporation into micelles.

Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of sodium tridecyl sulfate.

-

Prepare a stock solution of a suitable dye probe (e.g., methyl orange).

-

-

Sample Preparation:

-

Prepare a series of solutions with a constant concentration of the dye probe and varying concentrations of sodium tridecyl sulfate.

-

-

UV-Vis Measurement:

-

Record the UV-Vis absorption spectrum for each sample.

-

Monitor the absorbance at the wavelength of maximum absorption (λmax) of the dye.

-

-

Data Analysis:

-

Plot the absorbance at λmax as a function of the surfactant concentration.

-

The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

-

Workflow for UV-Vis determination of CMC.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a powerful technique for measuring the size (hydrodynamic radius) and size distribution of particles in a suspension, making it ideal for characterizing micelles.

Experimental Protocol:

-

Sample Preparation:

-

Prepare solutions of sodium tridecyl sulfate at concentrations above the CMC in deionized water.

-

Filter the solutions through a microporous filter (e.g., 0.22 µm) to remove dust and other large particles that can interfere with the measurement.

-

-

DLS Measurement:

-

Place the filtered sample in a clean cuvette.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform the DLS measurement, which involves illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light.

-

-

Data Analysis:

-

The instrument's software will analyze the autocorrelation function of the scattered light intensity to determine the diffusion coefficient of the micelles.

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = kBT / (6πηD) where kB is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the solvent, and D is the diffusion coefficient.

-

The analysis also provides the polydispersity index (PDI), which indicates the breadth of the size distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of micelles at a molecular level. Changes in the chemical shifts of the surfactant's protons upon micellization can be used to determine the CMC.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of sodium tridecyl sulfate solutions in deuterium (B1214612) oxide (D2O) at various concentrations, spanning below and above the expected CMC.

-

-

NMR Measurement:

-

Acquire 1H NMR spectra for each sample.

-

-

Data Analysis:

-

Monitor the chemical shifts of the protons along the alkyl chain of the sodium tridecyl sulfate molecule.

-

Plot the chemical shift of a specific proton (e.g., the α-methylene protons adjacent to the sulfate group or the terminal methyl protons) as a function of the surfactant concentration.

-

A break in the linearity of this plot indicates the onset of micellization, and the corresponding concentration is the CMC.

-

Quantitative Data for Sodium Alkyl Sulfates

While specific, experimentally verified quantitative data for sodium tridecyl sulfate micelles is sparse in the readily available literature, data for the homologous series of sodium alkyl sulfates can provide valuable insights and estimations.

| Surfactant | CMC (mM in water at 25°C) | Aggregation Number (Nagg) | Hydrodynamic Diameter (nm) |

| Sodium Decyl Sulfate | ~33 | ~40 | - |

| Sodium Dodecyl Sulfate (SDS) | ~8.2 | ~62 | ~4-6 |

| Sodium Tetradecyl Sulfate | ~2.1 | ~80 | ~5-7 |

| Sodium Tridecyl Sulfate (STS) | ~4-6 (Estimated) | ~70 (Estimated) | ~4-6 (Estimated) |

Note: The values for sodium tridecyl sulfate are estimations based on the trends observed in the homologous series. The CMC generally decreases by a factor of approximately 2-3 for each additional two methylene (B1212753) groups in the alkyl chain. The aggregation number and micelle size tend to increase with increasing chain length.

Conclusion

The spectroscopic techniques outlined in this guide provide a powerful toolkit for the comprehensive characterization of sodium tridecyl sulfate micelles. By employing fluorescence spectroscopy, UV-Vis spectroscopy, Dynamic Light Scattering, and NMR spectroscopy, researchers and formulation scientists can gain critical insights into the CMC, aggregation number, size, and local environment of these self-assembled structures. Accurate determination of these parameters is essential for the rational design and optimization of formulations in the pharmaceutical and other industries, ensuring product efficacy, stability, and performance. While specific data for sodium tridecyl sulfate may require dedicated experimental investigation, the established methodologies presented here provide a robust framework for such studies.

Environmental Fate and Biodegradability of Sodium Tridecyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tridecyl sulfate (B86663) (STS) is an anionic surfactant belonging to the alkyl sulfate class of compounds. Its amphiphilic nature, characterized by a thirteen-carbon alkyl chain (tridecyl) and a polar sulfate group, makes it effective in reducing surface tension and promoting emulsification. These properties have led to its use in various industrial and pharmaceutical applications. As with any chemical intended for widespread use, a thorough understanding of its environmental fate and biodegradability is crucial for assessing its ecological impact. This technical guide provides an in-depth overview of the environmental behavior of sodium tridecyl sulfate, with a focus on its biodegradability, relevant experimental protocols, and the underlying biochemical pathways.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of sodium tridecyl sulfate is essential for predicting its environmental distribution and behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₇NaO₄S | --INVALID-LINK-- |

| Molecular Weight | 302.41 g/mol | --INVALID-LINK-- |

| Water Solubility | High | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.6 (estimated for Sodium Dodecyl Sulfate) | [1] |

The high water solubility of sodium tridecyl sulfate indicates its propensity to be distributed in the aqueous phase of environmental compartments. Its relatively low octanol-water partition coefficient suggests a low potential for bioaccumulation in organisms.[1]

Environmental Fate

The environmental journey of sodium tridecyl sulfate is primarily dictated by its partitioning in different environmental matrices and its susceptibility to degradation processes.

Partitioning

Due to its high water solubility, sodium tridecyl sulfate released into the environment will predominantly reside in surface waters such as rivers and lakes. While some adsorption to sludge and sediment may occur, its low log K_ow_ suggests this will not be the primary fate process.

Abiotic Degradation

Abiotic degradation pathways, such as hydrolysis and photolysis, are not considered significant for alkyl sulfates under typical environmental conditions.

Biotic Degradation

The principal mechanism for the removal of sodium tridecyl sulfate from the environment is biodegradation. Linear primary alkyl sulfates, including sodium tridecyl sulfate, are recognized as being readily biodegradable by a wide variety of naturally occurring microorganisms.[2][3] This rapid biological breakdown prevents persistence and accumulation in the environment.

Biodegradability Assessment

The ready biodegradability of a substance is a key indicator of its environmental compatibility. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to quantify the extent and rate of biodegradation.

Ready Biodegradability Data

| Test Guideline | Substance | Result | Conclusion | Reference |

| OECD 301B | C12-15 Alkyl Sulfates | > 60% in 28 days | Readily Biodegradable | [4] |

| OECD 301D | C12 Alkyl Sulfate | > 60% in 28 days | Readily Biodegradable | [3] |

| OECD 301F | C12-15 Alkyl Sulfates | > 60% in 28 days | Readily Biodegradable | [5] |

Based on this body of evidence, sodium tridecyl sulfate is expected to achieve greater than 60% ultimate biodegradation within a 28-day period, fulfilling the criteria for "ready biodegradability".[6][7]

Primary and Ultimate Biodegradation

It is important to distinguish between two levels of biodegradation:

-

Primary Biodegradation: The initial alteration of the chemical structure of the parent surfactant, resulting in the loss of its surface-active properties.

-

Ultimate Biodegradation: The complete breakdown of the organic molecule by microorganisms into carbon dioxide, water, mineral salts, and biomass.[6]

For linear alkyl sulfates, primary biodegradation is a very rapid process, often with half-lives of a few hours in realistic river water scenarios.[8] Ultimate biodegradation follows, leading to the complete mineralization of the compound.

Experimental Protocols

The OECD 301B test, also known as the CO₂ Evolution Test, is a widely accepted method for determining the ready biodegradability of water-soluble organic chemicals like sodium tridecyl sulfate.[7][9][10]

OECD 301B: CO₂ Evolution Test Methodology

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the complete oxidation of the substance.[9]

Apparatus:

-

Incubation bottles

-

System for sparging with CO₂-free air

-

CO₂-trapping apparatus (e.g., gas-washing bottles containing a known volume of barium or sodium hydroxide (B78521) solution)

-

Titration equipment or an inorganic carbon analyzer

Procedure:

-

Preparation of Mineral Medium: A basal medium containing essential mineral salts is prepared.

-

Preparation of Inoculum: Activated sludge from a sewage treatment plant is typically used as the microbial inoculum.

-

Test Setup: The test substance is added to the incubation bottles at a concentration of 10-20 mg of total organic carbon (TOC) per liter. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

-

Incubation: The flasks are incubated for 28 days in the dark at a constant temperature (typically 20-25°C). The solutions are continuously sparged with CO₂-free air.

-

CO₂ Measurement: The CO₂ produced is trapped in the alkaline solution. The amount of trapped CO₂ is determined periodically by titrating the remaining hydroxide or by using an inorganic carbon analyzer.[9]

-

Calculation of Biodegradation: The percentage of biodegradation is calculated as: % Biodegradation = (CO₂ produced by test substance - CO₂ produced by blank) / ThCO₂ x 100

Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve at least 60% of the ThCO₂ within a 10-day window during the 28-day test period.[6]

Biodegradation Pathway of Sodium Tridecyl Sulfate

The biodegradation of linear alkyl sulfates is a well-understood enzymatic process initiated by bacteria, with Pseudomonas species being frequently implicated.[11][12] The pathway involves a two-step process:

-

Hydrolysis of the Sulfate Ester: The initial and rate-limiting step is the enzymatic cleavage of the sulfate group from the alkyl chain, catalyzed by an enzyme called alkylsulfatase . This reaction yields the corresponding long-chain alcohol (1-tridecanol) and an inorganic sulfate ion.[12] The loss of the polar sulfate group results in the loss of the molecule's surfactant properties, constituting primary biodegradation.

-

Oxidation of the Alkyl Chain: The resulting 1-tridecanol (B166897) is then readily metabolized by the microorganisms through a series of oxidation steps. It is first oxidized to tridecanal (B79276) (an aldehyde) and then to tridecanoic acid (a fatty acid). This fatty acid subsequently enters the β-oxidation pathway, where it is progressively shortened by two-carbon units, ultimately leading to the production of acetyl-CoA. Acetyl-CoA then enters the citric acid cycle for complete oxidation to carbon dioxide and water, representing ultimate biodegradation.[12][13]

Mandatory Visualizations

Caption: Experimental Workflow for OECD 301B Biodegradation Test.

Caption: Proposed Biodegradation Pathway of Sodium Tridecyl Sulfate.

Conclusion

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. epa.gov [epa.gov]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. cleaninginstitute.org [cleaninginstitute.org]

- 6. Development and Evaluation of an Online CO2 Evolution Test and a Multicomponent Biodegradation Test System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 8. Primary and ultimate biodegradation of anionic surfactants under realistic discharge conditions in river water (Conference) | OSTI.GOV [osti.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. eurolab.net [eurolab.net]

- 11. The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Sodium Tridecyl Sulfate in Protein Denaturation for SDS-PAGE

For Researchers, Scientists, and Drug Development Professionals

Introduction